![molecular formula C8H13NO3 B2691394 (3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2241139-71-7](/img/structure/B2691394.png)
(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
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Description
(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a tetrahydrofuran derivative that has been synthesized using various methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of pyrrolo and furo-pyridine derivatives, which share a structural resemblance to the compound . These works explore methods for constructing complex heterocyclic structures, which are valuable in medicinal chemistry and materials science. For example, Bencková and Krutošíková (1997) detailed the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, emphasizing the versatility of pyrrole and furo-pyrrole scaffolds in chemical synthesis (Bencková & Krutošíková, 1997). Similarly, Morita and Shiotani (1986) reported on the synthesis of furo[2,3-c]pyridine derivatives, illustrating the potential of these compounds in developing novel heterocyclic compounds (Morita & Shiotani, 1986).
Potential Applications in Medicinal Chemistry
The structural motifs present in "(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid" and its analogs are common in compounds with biological activity. Research into related structures has shown potential in the development of therapeutic agents. For instance, Gangjee et al. (2000) designed and synthesized a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidines in cancer treatment (Gangjee et al., 2000). This indicates the broader applicability of compounds with similar structural frameworks in addressing critical challenges in health care.
properties
IUPAC Name |
(3aR,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-2-6-3-12-5-8(6,4-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFWVODRJFMYAD-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2COCC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2COC[C@@]2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | |
CAS RN |
2241139-71-7 |
Source
|
Record name | rac-(3aR,6aR)-5-methyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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